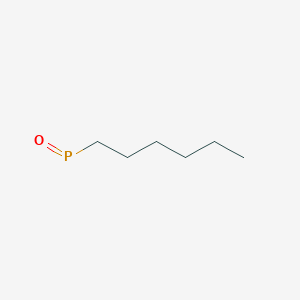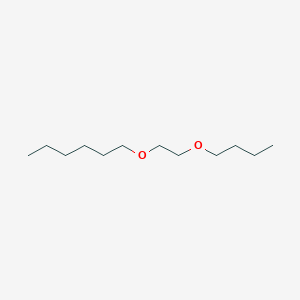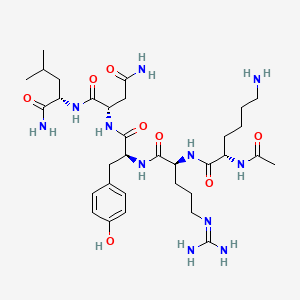
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide is a synthetic peptide composed of five amino acids: lysine, arginine, tyrosine, asparagine, and leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, asparagine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for tyrosine, arginine, and lysine.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine coupling reactions.
Major Products
Oxidation: Dityrosine formation.
Reduction: Free thiol groups.
Substitution: Modified peptide with new functional groups.
Aplicaciones Científicas De Investigación
N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker.
Industry: Utilized in the development of novel materials and biosensors.
Mecanismo De Acción
The mechanism of action of N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter protein-protein interactions, or affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucine
- N-Acetyllysyl-arginyl-tyrosyl-asparaginyl-leucinamide analogs
Uniqueness
This compound is unique due to its specific sequence and the presence of an amide group at the C-terminus. This modification can enhance its stability and bioactivity compared to similar peptides.
Propiedades
Número CAS |
92355-87-8 |
|---|---|
Fórmula molecular |
C33H55N11O8 |
Peso molecular |
733.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C33H55N11O8/c1-18(2)15-24(28(36)48)42-32(52)26(17-27(35)47)44-31(51)25(16-20-9-11-21(46)12-10-20)43-30(50)23(8-6-14-39-33(37)38)41-29(49)22(40-19(3)45)7-4-5-13-34/h9-12,18,22-26,46H,4-8,13-17,34H2,1-3H3,(H2,35,47)(H2,36,48)(H,40,45)(H,41,49)(H,42,52)(H,43,50)(H,44,51)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
AOKLUWFWNZLQSN-LROMGURASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
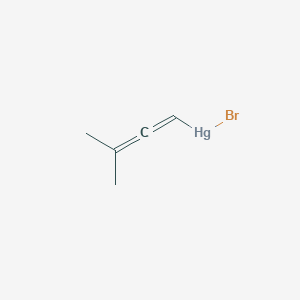
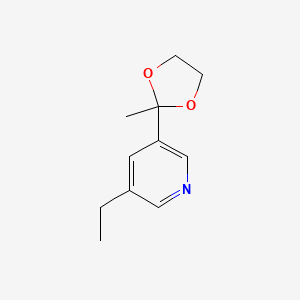

![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
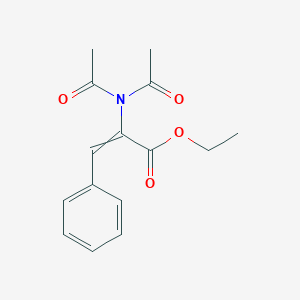
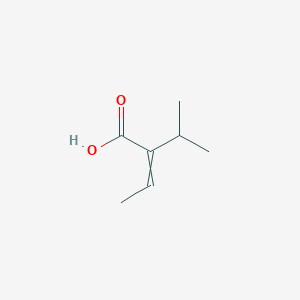
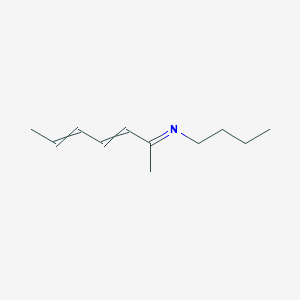

![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
